Positional Specificity: 6-yl Acetic Acid Substitution Is Uniquely Validated for HIV Integrase Inhibitor Synthesis vs. 2-yl and 5-yl Regioisomers
The parent compound 2-(1,3-benzothiazol-6-yl)acetic acid is the sole benzothiazole acetic acid regioisomer explicitly designated as the core intermediate in Gilead's patent family (WO2013159064A1, EP3070081A1) for non-catalytic site HIV integrase inhibitors [1]. The 2-yl regioisomer (2-benzothiazoleacetic acid, CAS 29182-45-4) is documented in the literature as a building block for anti-inflammatory agents and as a metal corrosion inhibitor, with no patent-supported role in antiviral programs . The 5-yl regioisomer scaffold is associated with nonsteroidal anti-inflammatory drug (NSAID) development (e.g., K-308), representing a distinct therapeutic application space . This positional specificity translates directly into synthetic path dependency: the derivatization chemistry disclosed in the Gilead patents requires the unsubstituted 6-yl acetic acid attachment point for elaboration into biologically active NCINIs.
| Evidence Dimension | Patent-validated therapeutic application of regioisomer |
|---|---|
| Target Compound Data | 6-yl regioisomer: Core scaffold in Gilead HIV integrase inhibitor patents (WO2013159064A1, EP3070081A1, HK1228373A1, JP2016106112A) |
| Comparator Or Baseline | 2-yl regioisomer (CAS 29182-45-4): Anti-inflammatory and corrosion inhibitor applications; 5-yl regioisomer: NSAID applications (e.g., K-308) |
| Quantified Difference | Patent family coverage: 6-yl regioisomer >6 international patent filings specifically claiming HIV integrase inhibitor compositions; 2-yl and 5-yl regioisomers: zero HIV integrase patent filings |
| Conditions | Patent landscape analysis across PCT, EP, US, JP, HK jurisdictions (2013–2016) |
Why This Matters
Procurement of the 6-yl regioisomer provides access to patent-precedented synthetic pathways for HIV integrase inhibitor programs, whereas the 2-yl or 5-yl regioisomers would require de novo validation of synthetic routes and biological activity.
- [1] Babaoglu, K.; Brizgys, G.; Cha, J.; Chen, X.; Guo, H.; Halcomb, R.L.; et al. Benzothiazol-6-yl acetic acid derivatives and their use for treating an HIV infection. PCT Patent WO2013159064A1, filed April 19, 2013, assigned to Gilead Sciences, Inc. View Source
- [2] Gilead Sciences, Inc. Benzothiazol-6-yl acetic acid derivatives and their use for treating an HIV infection. Japanese Patent JP2016106112A, published June 16, 2016. View Source
